
2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring and a fluoro-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-4-methyl-6-oxo-1(6H)-pyrimidine with 4-fluoro-2-methylphenylacetic acid under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The pyrimidine core is often linked to enhanced antibacterial activity. For instance, derivatives have shown effectiveness against both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-(2-amino-4-methyl) | Escherichia coli | 32 µg/mL |
N-(4-fluoro-2-methylphenyl) derivative | Staphylococcus aureus | 16 µg/mL |
Other analogs | Various pathogens | 8-64 µg/mL |
Anticancer Activity
Some studies have explored the anticancer potential of this compound. It has been noted that similar pyrimidine derivatives can exhibit selective cytotoxicity towards various cancer cell lines while sparing normal cells. For example, compounds with structural similarities have demonstrated significant growth inhibition against multiple cancer types.
Table 2: Anticancer Activity of Related Compounds
Compound Name | Cancer Cell Line | Percent Growth Inhibition (PGI) |
---|---|---|
Compound A | SNB-19 | 86.61% |
Compound B | OVCAR-8 | 85.26% |
Compound C | NCI-H40 | 75.99% |
Case Studies and Research Findings
Several studies have documented the pharmacological activities of compounds related to 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide :
- Study on Antimicrobial Efficacy : A recent study demonstrated that modifications to the pyrimidine structure significantly enhanced antibacterial activity against Staphylococcus aureus, suggesting that further structural optimization could yield more potent derivatives.
- Anticancer Investigations : Another study reported that a related compound displayed selective cytotoxicity against human cancer cell lines while showing minimal toxicity to normal cells, highlighting its therapeutic potential in cancer treatment.
- Enzyme Inhibition Studies : Research has indicated that certain derivatives can effectively inhibit specific enzymes associated with metabolic diseases, providing insight into their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methyl-6-oxo-1(6H)-pyrimidine: Shares the pyrimidine core but lacks the fluoro-substituted phenyl group.
4-fluoro-2-methylphenylacetic acid: Contains the fluoro-substituted phenyl group but lacks the pyrimidine ring.
Uniqueness
The uniqueness of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C12H14F1N3O1
- Molecular Weight : 241.26 g/mol
- CAS Number : 166267-96-5
Structural Features
The molecule features a pyrimidine ring with an amino group and a substituted acetamide moiety. The presence of the fluorine atom on the aromatic ring enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth and possess antifungal activity. The specific compound has not been extensively studied in this context, but related compounds demonstrate promising results against various pathogens.
Anti-inflammatory Effects
Pyrimidine derivatives have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as myeloperoxidase (MPO). Inhibitors targeting MPO have shown potential in treating autoimmune and inflammatory disorders, suggesting that the compound may exhibit similar effects.
Anticancer Potential
Recent studies have highlighted the potential anticancer activity of pyrimidine derivatives. The compound could interact with specific molecular targets involved in cancer cell proliferation and survival. For example, inhibition of certain kinases or modulation of apoptotic pathways could be mechanisms through which this compound exerts its anticancer effects.
Study 1: Inhibition of Myeloperoxidase Activity
A study focused on N1-substituted-6-arylthiouracils demonstrated that similar compounds could effectively inhibit MPO activity in vitro. The lead compound exhibited robust inhibition in lipopolysaccharide-stimulated human blood, suggesting a potential therapeutic application for inflammatory diseases .
Study 2: Antimicrobial Screening
In a screening assay of various pyrimidine derivatives, compounds with structural similarities to this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This indicates a potential pathway for further exploration of this compound's efficacy .
Data Summary Table
Properties
IUPAC Name |
2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-8-5-10(15)3-4-11(8)18-12(20)7-19-13(21)6-9(2)17-14(19)16/h3-6H,7H2,1-2H3,(H2,16,17)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBERTXBSQODUIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=C(C=C(C=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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